2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic acetamide derivative characterized by a fused thiazolo[3,2-a]pyrimidin-5-one core linked to a pyridin-2-ylmethyl group via an acetamide bridge. The compound’s structure combines nitrogen- and sulfur-containing heterocycles, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and π-π interactions. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, a widely recognized system for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(17-8-10-3-1-2-5-15-10)7-11-9-21-14-16-6-4-13(20)18(11)14/h1-6,11H,7-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEFTCBNCQSILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin core. One common approach is to start with a suitable thiazole derivative and then perform a series of reactions to introduce the pyrimidin ring and the acetamide group. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, with careful control of temperature, pressure, and reaction times. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazole and pyrimidin rings can be oxidized under certain conditions.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction can produce amines or other reduced derivatives.
Substitution: : Substitution reactions can yield various amides or other functionalized derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The molecular pathways involved would need to be studied in detail to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Key Observations:
Heterocyclic Systems: The target compound features a fused thiazolo-pyrimidinone system, which may enhance rigidity and planar stacking interactions. In contrast, Compound A contains separate pyridazine and thiadiazole rings, offering distinct electronic and steric profiles .
Molecular Weight and Complexity :
- Compound A has a higher molecular weight (401.48 vs. ~302.35 g/mol) and nitrogen content (7 vs. 5 nitrogen atoms), which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Methodological Considerations
Structural characterization of such compounds typically involves X-ray crystallography, with software like SHELX enabling precise refinement of bond lengths and angles . Differences in heterocyclic systems (e.g., fused vs. non-fused rings) may necessitate tailored computational approaches for docking studies or QSAR modeling.
Biological Activity
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core substituted with a pyridinylmethyl acetamide group. Its molecular formula is , with a molecular weight of approximately 268.32 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives, including the compound in focus.
- Topoisomerase II Inhibition : Research indicates that several thiazolopyrimidine compounds exhibit significant inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to disruption of the cell cycle and induction of apoptosis in cancer cells such as A549 (lung cancer) and M-HeLa (cervical adenocarcinoma) .
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound shows selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, the selectivity index (SI), which compares the IC50 values for normal versus cancer cells, indicates a promising profile for this compound .
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| M-HeLa | 10 | 5 |
| Chang Liver Cells | 50 |
Anti-inflammatory Activity
Thiazolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties.
- Cyclooxygenase Inhibition : Some studies report that these compounds act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. The compound's ability to inhibit COX enzymes suggests it may be effective in managing inflammatory conditions .
Case Studies
Several case studies illustrate the biological efficacy of thiazolopyrimidine derivatives:
- Study on M-HeLa Cells : A comparative study evaluated various thiazolopyrimidine derivatives against M-HeLa cells, revealing that certain modifications enhance cytotoxicity significantly compared to standard treatments like Sorafenib .
- Docking Studies : Molecular docking simulations have shown that the compound fits well within the active site of topoisomerase II, suggesting a mechanism of action that could be exploited for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
